5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE
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Overview
Description
5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(4-methoxyphenyl)piperazine with 5-chloro-2-(propylthio)pyrimidine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, suggesting its role in modulating inflammatory pathways. Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide: Another pyrimidine derivative with potential pharmacological applications.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: Compounds with acetylcholinesterase inhibitory activity, used in the treatment of Alzheimer’s disease.
Uniqueness
5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE stands out due to its unique combination of structural features, which confer its distinct chemical reactivity and biological activity. Its ability to modulate multiple molecular pathways makes it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H23ClN4O2S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(5-chloro-2-propylsulfanylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H23ClN4O2S/c1-3-12-27-19-21-13-16(20)17(22-19)18(25)24-10-8-23(9-11-24)14-4-6-15(26-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3 |
InChI Key |
QVSQOGAZVDAKKL-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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